![molecular formula C16H10ClN3 B11843067 3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7626-70-2](/img/structure/B11843067.png)
3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline is a chemical compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline includes a triazole ring fused to an isoquinoline ring, with a 4-chlorophenyl group attached to the triazole ring. This unique structure contributes to its chemical reactivity and biological properties.
Métodos De Preparación
The synthesis of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines . The reaction conditions often include the use of a base such as potassium hydroxide and an appropriate solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazoloisoquinoline structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes and equipment.
Análisis De Reacciones Químicas
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological studies, particularly in the context of its anticancer activity.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: The compound’s unique structure and reactivity make it useful in the development of new industrial processes and products.
Mecanismo De Acción
The mechanism by which 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves several molecular targets and pathways. In cancer cells, it induces oxidative stress and DNA damage, leading to apoptosis. This is mediated through the upregulation of pro-apoptotic genes such as p53 and Bax . The compound also affects the cell cycle, causing cell cycle arrest and inhibiting cell proliferation.
Comparación Con Compuestos Similares
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline can be compared with other triazoloisoquinoline derivatives, such as:
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones: These compounds have similar structures but differ in their biological activities and applications.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share the triazole ring but have different fused ring systems and biological properties.
The uniqueness of 3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline lies in its specific structure, which contributes to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
7626-70-2 |
|---|---|
Fórmula molecular |
C16H10ClN3 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C16H10ClN3/c17-13-7-5-12(6-8-13)15-18-19-16-14-4-2-1-3-11(14)9-10-20(15)16/h1-10H |
Clave InChI |
RTKGCCKBEUMWKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN3C2=NN=C3C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


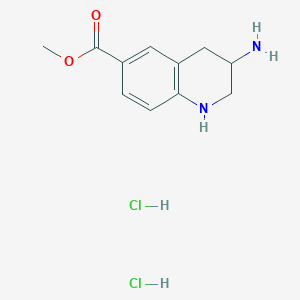
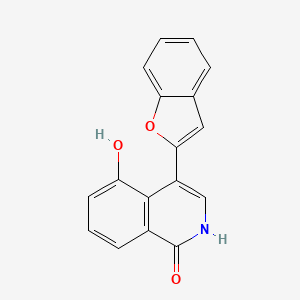
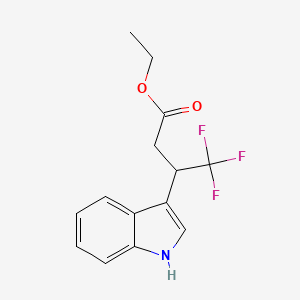

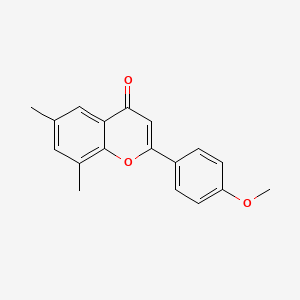
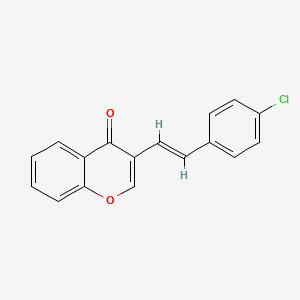
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
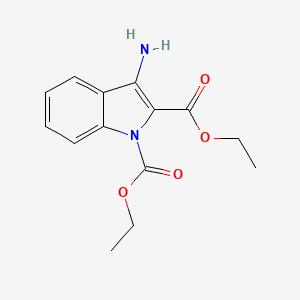
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)
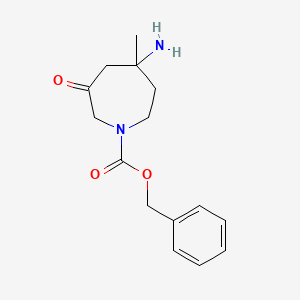
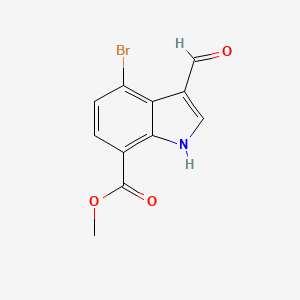

![1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone](/img/structure/B11843048.png)
